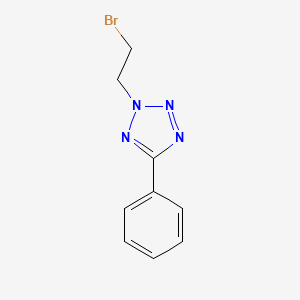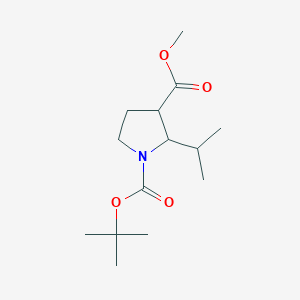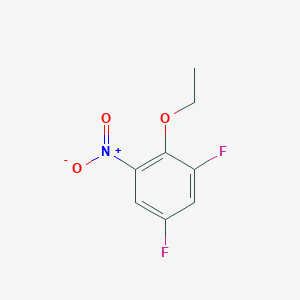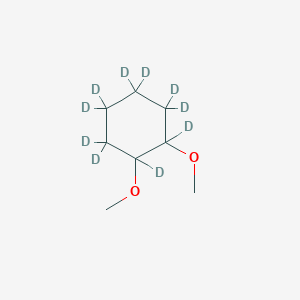
2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole
概要
説明
2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole is an organic compound that features a tetrazole ring substituted with a phenyl group and a bromoethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
The synthesis of 2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole typically involves the reaction of 5-phenyltetrazole with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The mixture is then heated to promote the formation of the desired product .
化学反応の分析
2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific reagents and conditions for these reactions are less commonly reported.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include bases like potassium carbonate and nucleophiles such as amines . The major products formed depend on the specific reagents and conditions used.
科学的研究の応用
2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and as a potential ligand in the development of new drugs.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity makes it a useful tool in biochemical research .
類似化合物との比較
Similar compounds to 2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole include:
2-Bromoethylamine hydrobromide: This compound also features a bromoethyl group but lacks the tetrazole ring.
2-Bromoethyl acrylate: This compound contains a bromoethyl group attached to an acrylate moiety.
(2-Bromoethyl)benzene: This compound has a bromoethyl group attached to a benzene ring.
Compared to these compounds, this compound is unique due to the presence of the tetrazole ring, which imparts distinct chemical properties and reactivity.
特性
IUPAC Name |
2-(2-bromoethyl)-5-phenyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4/c10-6-7-14-12-9(11-13-14)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCAAYIAVZTWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-7-(difluoromethoxy)benzo[d]thiazole](/img/structure/B1460005.png)


![Diethyl [2-amino-2-(ethanesulfinyl)ethyl]phosphonate](/img/structure/B1460009.png)

![1,5-dimethyl (2E)-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate](/img/structure/B1460013.png)

![7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1460016.png)
![2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride](/img/structure/B1460018.png)
![2-[2-(Phenylmethoxycarbonylamino)butanoylamino]acetic acid](/img/structure/B1460020.png)


![2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1460025.png)
